3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester
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Overview
Description
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a quinoline core substituted with a phenyl group, a trifluoromethyl group, and a carboxylic acid methyl ester group. These substitutions confer distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent like trifluoromethyl iodide in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can intercalate with DNA or bind to enzyme active sites, leading to inhibition or modulation of biological pathways. The phenyl group contributes to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester include:
2-Phenylquinoline: Lacks the trifluoromethyl and ester groups, resulting in different chemical properties and biological activities.
3-Trifluoromethylquinoline: Lacks the phenyl and ester groups, affecting its lipophilicity and binding interactions.
7-Quinolinecarboxylic acid methyl ester:
The uniqueness of 3-Phenyl-2
Properties
IUPAC Name |
methyl 3-phenyl-2-(trifluoromethyl)quinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-24-17(23)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18(19,20)21)22-15(12)10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMJOXAQPYJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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